Cas no 461-24-5 (Ethane,2-ethoxy-1,1,1-trifluoro-)

Ethane,2-ethoxy-1,1,1-trifluoro- is a fluorinated organic compound characterized by its trifluoromethyl and ethoxy functional groups. This structure imparts unique chemical properties, including enhanced stability and reactivity in synthetic applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical intermediates. The ethoxy moiety further modifies solubility and reactivity, allowing for tailored applications in fine chemical synthesis. Its selective fluorination pattern enables precise control in nucleophilic and electrophilic reactions. The compound is particularly useful in the development of fluorinated building blocks for advanced materials and bioactive molecules. Proper handling is required due to potential volatility and reactivity under specific conditions.
Ethane,2-ethoxy-1,1,1-trifluoro- structure
461-24-5 structure
Product Name:Ethane,2-ethoxy-1,1,1-trifluoro-
CAS No:461-24-5
MF:C4H7F3O
MW:128.092992067337
CID:328958
PubChem ID:10003
Update Time:2025-06-07

Ethane,2-ethoxy-1,1,1-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • Ethane,2-ethoxy-1,1,1-trifluoro-
    • 2,2,2-trifluoroethyl ethyl ether
    • 2-Ethoxy-1,1,1-trifluoroethane
    • Ethyl 2,2,2-trifluoroethyl ether
    • SCHEMBL128362
    • RZATZTZKRURDIM-UHFFFAOYSA-N
    • ETHER, ETHYL 2,2,2-TRIFLUOROETHYL
    • EN300-7339138
    • TFEE
    • 461-24-5
    • AKOS006273077
    • BRN 1736067
    • DTXSID00196715
    • CF3CH2OC2H5
    • Ethane, 2-ethoxy-1,1,1-trifluoro-
    • ZKNHDJMXIUOHLX-UHFFFAOYSA-N
    • AWGYCINZKCTHHR-UHFFFAOYSA-N
    • 3-01-00-01342 (Beilstein Handbook Reference)
    • Inchi: 1S/C4H7F3O/c1-2-8-3-4(5,6)7/h2-3H2,1H3
    • InChI Key: ZKNHDJMXIUOHLX-UHFFFAOYSA-N
    • SMILES: FC(COCC)(F)F

Computed Properties

  • Exact Mass: 128.04491
  • Monoisotopic Mass: 128.044899
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 58.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.091
  • Boiling Point: 41.7°C at 760 mmHg
  • Refractive Index: 1.312
  • PSA: 9.23

Ethane,2-ethoxy-1,1,1-trifluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00DZVO-50mg
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
50mg
$335.00 2024-05-01
1PlusChem
1P00DZVO-100mg
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
100mg
$485.00 2024-05-01
1PlusChem
1P00DZVO-250mg
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
250mg
$664.00 2024-05-01
1PlusChem
1P00DZVO-500mg
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
500mg
$1012.00 2024-05-01
1PlusChem
1P00DZVO-1g
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
1g
$1281.00 2024-05-01
1PlusChem
1P00DZVO-2.5g
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
2.5g
$2449.00 2024-05-01
1PlusChem
1P00DZVO-5g
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
5g
$3595.00 2024-05-01
1PlusChem
1P00DZVO-10g
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
10g
$5298.00 2024-05-01
Aaron
AR00E040-50mg
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
50mg
$340.00 2025-02-17
Aaron
AR00E040-100mg
2,2,2-trifluoroethyl ethyl ether
461-24-5 95%
100mg
$496.00 2025-02-17
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